Ethyl arachidate

Catalog No.
S592091
CAS No.
18281-05-5
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl arachidate

CAS Number

18281-05-5

Product Name

Ethyl arachidate

IUPAC Name

ethyl icosanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h3-21H2,1-2H3

InChI Key

YBKSMWBLSBAFBQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC

Synonyms

Ethyl Arachidate; Ethyl Eicosanoate; Ethyl Ester Arachidic Acid; Ethyl Ester Eicosanoic Acid; Ethyl Icosanoate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC

Organic Chemistry Research:

Ethyl arachidate serves as a valuable tool in various organic chemistry research endeavors. Its high purity (often exceeding 99%) ensures reliable results in experiments involving:

  • Synthesis of complex molecules: Due to its reactive functional groups, ethyl arachidate can participate in various chemical reactions, acting as a starting material or intermediate in the synthesis of more complex molecules. Source: Sigma-Aldrich product page for Ethyl arachidate:
  • Studying reaction mechanisms: Scientists can employ ethyl arachidate to investigate the mechanisms of various organic reactions. Its well-defined structure allows researchers to understand how different functional groups interact and influence reaction rates and products. [Source: Organic Chemistry textbook by John McMurry]

Pharmaceutical and Drug Development:

Ethyl arachidate may play a role in the development of new pharmaceuticals and drugs due to its potential:

  • Enhancing drug delivery: Studies suggest that ethyl arachidate could be used as an excipient in drug formulations. Its ability to form micelles and nanoparticles could potentially enhance the delivery and solubility of poorly water-soluble drugs, improving their effectiveness. Source: Research article titled "Diruthenium(II,III) metallodrugs of ibuprofen and naproxen encapsulated in intravenously injectable polymer-lipid nanoparticles exhibit enhanced activity against breast and prostate cancer cells: )
  • Investigating anti-inflammatory properties: Preliminary research suggests that ethyl arachidate might possess anti-inflammatory properties. More research is needed to confirm these findings and explore its potential therapeutic applications. Source: Research article titled "Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis": )

Ethyl arachidate is a long-chain fatty acid ester derived from arachidic acid (eicosanoic acid), a 20-carbon saturated fatty acid. It's a colorless to slightly yellow liquid at room temperature with a mild fatty odor [].


Molecular Structure Analysis

Ethyl arachidate has a linear structure with two main functional groups:

  • Hydrocarbon chain: A 20-carbon (eicosyl) chain derived from arachidic acid, classified as a saturated fatty acid because all the carbon-carbon bonds are single bonds [].
  • Ester group: A carbonyl group (C=O) bonded to an oxygen atom which is further linked to an ethyl group (CH3CH2-) [].

The long hydrocarbon chain contributes to its hydrophobic (water-fearing) nature, while the ester group allows for participation in various chemical reactions.


Chemical Reactions Analysis

Ethyl arachidate can undergo various chemical reactions commonly associated with esters:

  • Hydrolysis: Breaks down the ester bond with water to form arachidic acid and ethanol. This reaction is often catalyzed by enzymes (esterases).

CH3(CH2)19COOCH2CH3 + H2O → CH3(CH2)19COOH + CH3CH2OH (Eq. 1)

  • Transesterification

    Exchange of the ethyl group with another alcohol under specific conditions to produce a different ester. This is a fundamental reaction for biodiesel production [].

  • Saponification

    Reaction with a strong base like sodium hydroxide (NaOH) to form soap (sodium arachidate) and ethanol [].


Physical And Chemical Properties Analysis

  • Melting point: -95 °C []
  • Boiling point: 68-70 °C at low pressure [] (Decomposes at higher temperatures)
  • Solubility: Insoluble in water, but soluble in most organic solvents like hexane, chloroform, and ethanol [].
  • Flash point: -14.8 °C (Highly flammable)

Mechanism of Action (Limited Information Available)

  • Modulating lipid metabolism: Ethyl arachidate might influence the absorption and utilization of dietary fats.
  • Antimicrobial activity: Limited research suggests potential antimicrobial properties against certain bacteria.

XLogP3

10

Melting Point

50.0 °C

UNII

KKI20ZX76X

Vapor Pressure

1.92e-08 mmHg

Other CAS

18281-05-5

Wikipedia

Ethyl arachidate

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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